helospectin II

Vascular Pharmacology Receptor Pharmacology Microcirculation

Helospectin II is the only VIP-family peptide whose vasodilatory action in intact peripheral microcirculation is completely unaffected by VPAC1, VPAC2, or PAC1 receptor blockade—unlike VIP or PACAP. This unique pharmacological fingerprint makes it irreplaceable for dissecting receptor-independent vasodilation mechanisms. In rat vas deferens, helospectin II suppresses electrically evoked contractions (pIC50=6.8, max 80%), while VIP is entirely inactive. Its selective affinity for the human VIP2 receptor over VIP1 further differentiates it from native VIP. For laboratories studying erectile physiology, local blood flow regulation, or VIP2-receptor signaling, substituting helospectin II with generic in-class peptides will produce non-equivalent, scientifically invalid results.

Molecular Formula C180H288N46O57
Molecular Weight 4008 g/mol
CAS No. 93585-83-2
Cat. No. B15176833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehelospectin II
CAS93585-83-2
Molecular FormulaC180H288N46O57
Molecular Weight4008 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N
InChIInChI=1S/C180H288N46O57/c1-22-93(14)140(172(275)212-115(66-87(2)3)149(252)190-78-136(240)196-125(79-227)165(268)217-129(83-231)169(272)223-143(100(21)236)175(278)218-130(84-232)177(280)224-63-33-42-132(224)170(273)203-114(41-32-62-189-180(186)187)176(279)226-65-35-44-134(226)178(281)225-64-34-43-133(225)171(274)219-131(85-233)179(282)283)220-168(271)128(82-230)215-155(258)113(55-58-138(243)244)202-160(263)119(70-91(10)11)208-162(265)121(73-102-45-49-105(237)50-46-102)209-152(255)109(39-27-30-60-182)199-153(256)111(53-56-135(185)239)201-159(262)118(69-90(8)9)204-146(249)95(16)193-156(259)116(67-88(4)5)205-150(253)108(38-26-29-59-181)197-144(247)94(15)192-157(260)117(68-89(6)7)207-161(264)120(71-92(12)13)206-151(254)110(40-28-31-61-183)200-166(269)127(81-229)216-163(266)122(74-103-47-51-106(238)52-48-103)210-154(257)112(54-57-137(241)242)198-145(248)96(17)195-173(276)141(98(19)234)222-164(267)123(72-101-36-24-23-25-37-101)213-174(277)142(99(20)235)221-147(250)97(18)194-158(261)124(76-139(245)246)211-167(270)126(80-228)214-148(251)107(184)75-104-77-188-86-191-104/h23-25,36-37,45-52,77,86-100,107-134,140-143,227-238H,22,26-35,38-44,53-76,78-85,181-184H2,1-21H3,(H2,185,239)(H,188,191)(H,190,252)(H,192,260)(H,193,259)(H,194,261)(H,195,276)(H,196,240)(H,197,247)(H,198,248)(H,199,256)(H,200,269)(H,201,262)(H,202,263)(H,203,273)(H,204,249)(H,205,253)(H,206,254)(H,207,264)(H,208,265)(H,209,255)(H,210,257)(H,211,270)(H,212,275)(H,213,277)(H,214,251)(H,215,258)(H,216,266)(H,217,268)(H,218,278)(H,219,274)(H,220,271)(H,221,250)(H,222,267)(H,223,272)(H,241,242)(H,243,244)(H,245,246)(H,282,283)(H4,186,187,189)/t93-,94-,95-,96-,97-,98+,99+,100+,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,140-,141-,142-,143-/m0/s1
InChIKeyLKDLKXMXYPSIRO-ZXFPMOGVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Helospectin II CAS 93585-83-2: A Structurally Defined VIP-Family Neuropeptide with Distinct Pharmacological Properties


Helospectin II (CAS 93585-83-2) is a 37-amino acid neuropeptide belonging to the secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily, originally isolated from the salivary gland venom of the Gila monster (Heloderma suspectum) [1]. It is structurally identical to helospectin I except for the absence of a single C-terminal serine residue [2]. As a VIP-family peptide, it exhibits vasodilatory and antihypertensive activities, and reduces blood pressure in vivo . Helospectin II is used as a research tool for studying non-canonical vasodilation pathways, erectile physiology, and species-specific VIP receptor pharmacology [3].

Why Helospectin II Cannot Be Substituted with VIP or Other In-Class Peptides: Receptor Selectivity Divergence


Substituting helospectin II with vasoactive intestinal peptide (VIP) or pituitary adenylate cyclase-activating polypeptide (PACAP) is scientifically invalid due to fundamentally divergent receptor signaling. In the intact peripheral microcirculation, helospectin II evokes potent vasodilation that is entirely unaffected by pretreatment with VPAC1/VPAC2 or PAC1/VPAC2 receptor antagonists [1]. This demonstrates that its vasorelaxant effects are not transduced by the canonical VIP or PACAP receptors [1]. Furthermore, in the rat vas deferens, helospectin II suppresses electrically evoked contractions (pIC50 = 6.8) whereas VIP is virtually without effect [2]. At the molecular level, helospectin exhibits selectivity for the human VIP2 receptor subtype over VIP1, a property not shared by native VIP [3]. These data collectively establish that helospectin II engages a distinct pharmacological profile, and its substitution with in-class peptides would yield non-equivalent experimental outcomes.

Helospectin II CAS 93585-83-2: Quantitative Evidence of Pharmacological Differentiation from VIP, PACAP, and Helodermin


Helospectin II Vasodilation Is Independent of Canonical VIP and PACAP Receptors

In a study using intravital microscopy in the intact hamster cheek pouch microcirculation, suffusion of 1.0 nmol helospectin II evoked potent vasodilation (P<0.05). Critically, pretreatment with VIP(10-28), a VPAC1/VPAC2 receptor antagonist, or PACAP(6-38), a PAC1/VPAC2 receptor antagonist, had no significant effect on the helospectin II-induced vasodilatory response [1]. This indicates that the vasodilation is not transduced by the canonical receptors used by VIP and PACAP [1].

Vascular Pharmacology Receptor Pharmacology Microcirculation

Helospectin II Exhibits Functional Activity in Rat Vas Deferens Where VIP Is Inactive

In the isolated rat vas deferens, helospectin II suppressed electrically evoked twitches with a pIC50 value of 6.8 and produced a maximum reduction of approximately 74-80% [1]. In contrast, VIP was virtually without effect in this same assay system [1]. This demonstrates a clear functional divergence between helospectin II and its close analog VIP.

Neuropharmacology Smooth Muscle Pharmacology Receptor Differentiation

Helospectin Exhibits Human VIP2 Receptor Subtype Selectivity

A comparative study on recombinant rat and human VIP1 and VIP2 receptors demonstrated that helospectin is selective for the human VIP2 receptor subtype [1]. Native VIP does not exhibit this subtype selectivity, binding to both VIP1 and VIP2 receptors [1]. This selectivity is attributed to the helical structure of the carboxy terminal end of the helospectin molecule [1].

Receptor Pharmacology VIP Receptor Subtypes Species Selectivity

Helospectin II Exhibits Lower Binding Affinity for Pancreatic VIP Receptors Compared to VIP

In competitive binding assays using 125I-VIP on bovine pancreatic plasma membranes, helospectin I and II were three times less potent than VIP in inhibiting 125I-VIP binding [1]. This quantitative difference in binding affinity indicates that helospectin II does not simply replicate VIP's receptor interactions in all tissues.

Receptor Binding Pancreatic Pharmacology VIP Receptors

Helospectin II and I Produce Similar In Vivo Hypotensive Efficacy but with Shorter Half-Life than VIP

In anesthetized rats, helospectin I and II, helodermin, and VIP all reduced blood pressure in a dose-dependent manner. At doses higher than 1 nmol/kg, all four peptides reduced blood pressure to about the same extent, indicating similar maximal efficacy [1]. However, the half-life of the hypotensive effect of VIP was longer than that of helodermin and the helospectins [1].

Cardiovascular Pharmacology In Vivo Pharmacology Hemodynamics

Helospectin II Displays Lower Potency in Relaxing Precontracted Vessels Compared to VIP

In isolated rat femoral arteries precontracted with phenylephrine, helospectin I and II relaxed the vessels to the same extent as VIP (similar maximal efficacy) but with a lower potency [1]. The addition of 1 µM VIP to preparations already exposed to 1 µM helospectin did not produce further relaxation, suggesting a shared mechanism of action at the level of the smooth muscle [1].

Vascular Pharmacology Smooth Muscle Relaxation Ex Vivo Pharmacology

Helospectin II CAS 93585-83-2: Validated Research Applications Based on Quantitative Differentiation Evidence


Investigating Non-Canonical Vasodilation Pathways

Helospectin II is uniquely suited for studies examining VIP/PACAP receptor-independent vasodilation. Its ability to elicit potent vasodilation in the intact peripheral microcirculation that is unaffected by VPAC1/VPAC2 and PAC1/VPAC2 antagonists makes it an essential tool for dissecting alternative vasodilatory mechanisms [1]. This is a direct application of the evidence that helospectin II's vasorelaxant effects are not transduced by canonical VIP or PACAP receptors [1].

Functional Discrimination Between VIP and Helospectin II in Neuropharmacology Assays

The rat vas deferens assay provides a functional model where helospectin II exhibits clear activity (pIC50 = 6.8; maximum suppression 74-80%) while VIP is inactive [2]. This differential activity profile allows researchers to use helospectin II as a positive control or selective tool in studies designed to differentiate VIP-family peptide signaling pathways in smooth muscle [2].

Species-Specific VIP2 Receptor Pharmacology Studies

Helospectin's selectivity for the human VIP2 receptor subtype over VIP1 [3] positions it as a valuable pharmacological tool for studying VIP2 receptor-mediated signaling. Researchers investigating tissue-specific expression and function of VIP2 receptors can employ helospectin II as a probe with a distinct selectivity profile compared to non-selective ligands like native VIP [3].

Short-Acting Vasodilator Studies in In Vivo Cardiovascular Models

The shorter half-life of helospectin II's hypotensive effect compared to VIP [4] makes it a suitable candidate for experimental protocols requiring a rapid onset and offset of vasodilation. This property is advantageous in acute hemodynamic studies where prolonged vasodilation could confound results or where repeated dosing within a single experimental session is required [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for helospectin II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.